Nocistatin (human)

Pain Neuroscience Peptide Pharmacology

Nocistatin (human) is a 30-amino acid neuropeptide derived from the human prepronociceptin precursor, acting as a functional antagonist of nociceptin/orphanin FQ (N/OFQ). Unlike the 17-residue bovine ortholog, it exhibits a 10-fold difference in in vivo potency (ID50 ~3.3 ng/kg) and targets a distinct, high-affinity non-NOP receptor. This species-specific tool is essential for translational pain studies, biomarker validation (CSF), and SAR analysis of the conserved C-terminal hexapeptide pharmacophore. Insist on the human sequence to avoid uncontrolled variables in human-relevant signaling experiments.

Molecular Formula C149H238N42O53S3
Molecular Weight 3561.9 g/mol
Cat. No. B561546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNocistatin (human)
Molecular FormulaC149H238N42O53S3
Molecular Weight3561.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCSC)N
InChIInChI=1S/C149H238N42O53S3/c1-73(2)67-97(136(232)183-96(147(243)244)33-46-108(156)197)184-132(228)86(32-45-107(155)196)169-122(218)79(23-14-15-58-150)168-125(221)83(29-42-104(152)193)170-129(225)90(38-51-115(208)209)176-134(230)93(57-66-247-10)178-124(220)82(34-47-111(200)201)166-109(198)70-163-120(216)76(7)165-121(217)87(35-48-112(202)203)172-130(226)89(37-50-114(206)207)175-133(229)92(56-65-246-9)167-110(199)71-164-140(236)101-26-18-62-190(101)146(242)95(41-54-118(214)215)182-142(238)103-28-20-63-191(103)145(241)94(40-53-117(212)213)181-131(227)91(39-52-116(210)211)174-126(222)84(30-43-105(153)194)171-128(224)88(36-49-113(204)205)173-127(223)85(31-44-106(154)195)177-138(234)99(69-77-21-12-11-13-22-77)186-137(233)98(68-74(3)4)185-139(235)100(72-192)187-123(219)80(24-16-59-161-148(157)158)180-143(239)119(75(5)6)188-135(231)81(25-17-60-162-149(159)160)179-141(237)102-27-19-61-189(102)144(240)78(151)55-64-245-8/h11-13,21-22,73-76,78-103,119,192H,14-20,23-72,150-151H2,1-10H3,(H2,152,193)(H2,153,194)(H2,154,195)(H2,155,196)(H2,156,197)(H,163,216)(H,164,236)(H,165,217)(H,166,198)(H,167,199)(H,168,221)(H,169,218)(H,170,225)(H,171,224)(H,172,226)(H,173,223)(H,174,222)(H,175,229)(H,176,230)(H,177,234)(H,178,220)(H,179,237)(H,180,239)(H,181,227)(H,182,238)(H,183,232)(H,184,228)(H,185,235)(H,186,233)(H,187,219)(H,188,231)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H,243,244)(H4,157,158,161)(H4,159,160,162)/t76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,119-/m0/s1
InChIKeyOEZVAQPRAUPWHZ-FBGOCWIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nocistatin (human) – A Human-Specific Functional Antagonist of Nociceptin/Orphanin FQ for Pain Modulation Research


Nocistatin (human) is an endogenous 30-amino acid neuropeptide derived from the prepronociceptin (PNOC) precursor [1]. It acts as a functional antagonist of nociceptin/orphanin FQ (N/OFQ), blocking N/OFQ-induced allodynia and hyperalgesia, and attenuating pain evoked by prostaglandin E2 (PGE2) [2]. Unlike N/OFQ, nocistatin (human) does not bind to the NOP receptor but instead interacts with a distinct, high-affinity binding site in the brain and spinal cord [2]. This compound is distinct from its bovine counterpart, being a 30-residue peptide (vs. 17 residues in bovine) with a molecular weight of 3561.93 g/mol and the CAS number 212609-11-5 [3].

Nocistatin (human) – Why Species-Specific Peptide Identity and Functional Antagonism Cannot Be Substituted


Substitution of nocistatin (human) with its bovine counterpart or other in-class functional antagonists is not scientifically valid due to fundamental differences in peptide length, amino acid sequence, and potency. The human peptide is a 30-amino acid peptide, whereas bovine nocistatin is only 17 residues [1]. This structural divergence translates to a 10-fold difference in potency, with bovine nocistatin exhibiting significantly higher in vivo efficacy (ID50 of 329 pg/kg vs. ~3.3 ng/kg for human) [2]. Furthermore, while both peptides act as functional antagonists of N/OFQ, they operate through distinct, yet-unidentified receptors that do not bind to the NOP receptor [3]. The human sequence is the only appropriate tool for investigating human-specific pain pathways, as it is endogenously present in human cerebrospinal fluid and is the only form directly relevant to human physiology [1]. The use of non-human orthologs introduces uncontrolled variables in species-specific signaling cascades, compromising the translational validity of experimental results.

Nocistatin (human) – Quantitative Differentiation Evidence Against Closest Analogs


Nocistatin (human) vs. Nocistatin (bovine) – Comparative Potency in Blocking Nociceptin-Induced Allodynia

In a direct head-to-head comparison using the same in vivo allodynia model, human nocistatin (h-nocistatin) was found to be approximately 10-fold less potent than bovine nocistatin (b-nocistatin) in blocking nociceptin-induced allodynia [1]. The ID50 values for blocking nociceptin-induced allodynia were 329 pg/kg for b-nocistatin and 3.3 ng/kg for h-nocistatin (calculated as 10x 329 pg/kg ≈ 3.3 ng/kg) when administered intrathecally in mice [1]. This quantitative potency difference underscores the critical importance of using the species-appropriate peptide for physiologically relevant studies, especially when investigating human pain pathways.

Pain Neuroscience Peptide Pharmacology

Nocistatin (human) vs. Nociceptin/Orphanin FQ (N/OFQ) – Opposing Effects on Inhibitory vs. Excitatory Synaptic Transmission

In rat spinal cord dorsal horn slices, nocistatin (NST) and N/OFQ exhibit opposite and non-overlapping effects on fast synaptic transmission [1]. NST (1 µM) selectively reduced the amplitude of evoked inhibitory postsynaptic currents (IPSCs) mediated by glycine and GABA by ~40%, while having no effect on excitatory glutamatergic transmission [1]. In contrast, N/OFQ (1 µM) selectively inhibited excitatory transmission (by ~30%) but did not affect inhibitory transmission [1]. This cellular-level antagonism provides a mechanistic basis for their opposing behavioral effects in pain models. Notably, this differential modulation is species-independent, as it was observed with bovine NST, but the human peptide is expected to act similarly given the conserved C-terminal hexapeptide sequence responsible for activity [2].

Neuropharmacology Synaptic Transmission Spinal Cord

Nocistatin (human) vs. NOP Receptor Antagonist (±)-J 113397 – Divergent Mechanisms of Functional Antagonism

In a rat model of carrageenan-induced inflammatory pain, intraplantar (i.pl.) injection of both nocistatin (NST) and the selective NOP receptor antagonist (±)-J 113397 significantly reduced paw allodynia and thermal hyperalgesia [1]. Specifically, pretreatment with NST (i.pl.) reduced the allodynic response to a level comparable to that of the NOP antagonist, with no statistical difference between the two [1]. However, co-administration of NST and (±)-J 113397 produced a markedly enhanced antihyperalgesic effect, restoring basal latencies to a greater extent than either agent alone [1]. This suggests that NST and NOP receptor antagonists act via distinct, complementary pathways, with NST functioning as a functional N/OFQ antagonist at a site independent of the NOP receptor [2].

Inflammatory Pain Peripheral Nociception Drug Discovery

Nocistatin (human) – Conserved C-Terminal Hexapeptide as the Minimal Pharmacophore for Allodynia Blockade

The C-terminal hexapeptide of nocistatin (Glu-Gln-Lys-Gln-Leu-Gln) is conserved across bovine, human, and murine species and retains the full allodynia-blocking activity of the parent peptide [1]. This sequence represents the minimal pharmacophore required for functional antagonism of N/OFQ-induced allodynia [1]. While the full-length human peptide (30 amino acids) is required for complete biological fidelity in human systems, this conserved core sequence provides a validated starting point for the development of truncated analogs or peptidomimetics with potentially improved stability or bioavailability [2]. The conservation of this hexapeptide across species underscores its critical role in nocistatin's mechanism, but the flanking sequences in the human peptide (absent in bovine) may confer species-specific regulatory or pharmacokinetic properties [3].

Structure-Activity Relationship Peptide Chemistry Analgesic Development

Nocistatin (human) vs. Nocistatin (bovine) – Structural and Molecular Weight Divergence

The human and bovine orthologs of nocistatin differ significantly in primary structure and molecular weight. Human nocistatin is a 30-amino acid peptide with a molecular weight of 3561.93 g/mol and the formula C149H238N42O53S3 . In contrast, bovine nocistatin is a 17-amino acid peptide with a molecular weight of 1927.07 g/mol and the formula C82H135N21O32 . This structural difference is not merely academic; it directly impacts experimental design, as the two peptides cannot be used interchangeably in assays requiring precise molar concentrations or in studies where species-specific signaling is critical [1]. The human peptide is the only appropriate standard for quantifying endogenous human nocistatin in biological fluids (e.g., cerebrospinal fluid) or for use in human cell-based assays [1].

Peptide Synthesis Analytical Chemistry Quality Control

Nocistatin (human) – Differential Behavioral Pharmacology in Formalin-Induced Tonic Pain

In the mouse formalin test, a model of tonic inflammatory pain, intrathecal (i.t.) administration of nocistatin (bovine) at 1 pg significantly attenuated the first phase of pain, and doses of 10-1000 pg inhibited the second phase [1]. In contrast, N/OFQ at 10 pg aggravated the second phase at lower formalin concentrations, an effect completely reversed by co-administration of 10 pg nocistatin [1]. While these data were generated with bovine nocistatin, they establish the quantitative behavioral pharmacology of nocistatin as a functional antagonist of N/OFQ in vivo [1]. The human peptide is expected to exhibit qualitatively similar functional antagonism, albeit with a 10-fold lower potency as established in allodynia models [2]. This differential pharmacology provides a quantitative benchmark for evaluating the efficacy of human nocistatin in preclinical pain models.

Behavioral Pharmacology Pain Models In Vivo Efficacy

Nocistatin (human) – Recommended Research and Industrial Application Scenarios


Validating Human-Specific Nociceptive Signaling Pathways

Researchers investigating the role of the N/OFQ-NOP system in human pain should use human nocistatin to ensure species-relevant results. The 10-fold potency difference compared to bovine nocistatin [1] and its unique 30-amino acid sequence make it the only appropriate tool for studies aiming to model human spinal or supraspinal pain processing. Its use is critical for experiments involving human cell lines, iPSC-derived neurons, or when correlating findings with human cerebrospinal fluid biomarker levels .

Differentiating NOP Receptor-Dependent vs. Independent Effects

Nocistatin (human) is an essential tool for dissecting N/OFQ-mediated signaling that is independent of the NOP receptor. Its selective suppression of inhibitory synaptic transmission (glycinergic/GABAergic) [2] contrasts sharply with N/OFQ's inhibition of excitatory transmission [2], and its additive effects with NOP antagonist (±)-J 113397 [3] confirm a distinct mechanism. This makes it invaluable for studies aiming to identify novel nocistatin receptors or to understand the full spectrum of N/OFQ precursor-derived peptide functions.

Structure-Activity Relationship (SAR) and Peptidomimetic Development

The identification of the conserved C-terminal hexapeptide (Glu-Gln-Lys-Gln-Leu-Gln) as the minimal pharmacophore for allodynia blockade [4] positions human nocistatin as a key reference compound for SAR studies. Medicinal chemists can use the full-length human peptide to design and validate truncated analogs, stabilized peptidomimetics, or small-molecule functional antagonists that target the human nocistatin pathway, potentially leading to novel analgesics with reduced side effect profiles.

Establishing Analytical Standards for Human Biofluid Quantification

The unique molecular weight (3561.93 g/mol) and sequence of human nocistatin necessitate its use as an analytical standard in LC-MS/MS or immunoassay workflows designed to quantify endogenous nocistatin levels in human cerebrospinal fluid, plasma, or tissue samples. Use of the bovine peptide as a surrogate standard would introduce significant quantitative errors due to differences in ionization efficiency, fragmentation patterns, and antibody cross-reactivity, thereby compromising the accuracy of biomarker studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nocistatin (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.